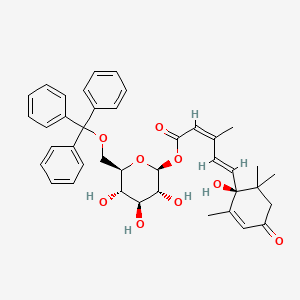![molecular formula C30H38N8Na2O19S5 B13859033 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt: is a complex chemical compound primarily used as a crosslinking agent in biochemical and molecular biology research. This compound is known for its ability to form stable amide bonds with primary amines, making it useful for protein-protein and protein-DNA interactions studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps:
Formation of the Biotinylamidoethyl Intermediate: This step involves the reaction of biotin with an amine-containing compound to form the biotinylamidoethyl intermediate.
Dithiopropionamido Formation: The biotinylamidoethyl intermediate is then reacted with a dithiopropionic acid derivative to form the dithiopropionamido compound.
Diaza-diketononanoic Acid Formation: The dithiopropionamido compound is further reacted with diaza-diketononanoic acid to form the final compound.
Bis-N-sulfosuccinimidyl Ester Formation: The final step involves the reaction of the diaza-diketononanoic acid derivative with N-hydroxysulfosuccinimide to form the bis-N-sulfosuccinimidyl ester disodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The dithiopropionamido group can undergo oxidation and reduction reactions, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Used to oxidize the dithiopropionamido group.
Reducing Agents: Used to reduce the dithiopropionamido group.
Major Products:
Amide Bonds: Formed through substitution reactions with primary amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the dithiopropionamido group.
Scientific Research Applications
Chemistry:
Crosslinking Agent: Used to study protein-protein and protein-DNA interactions by forming stable amide bonds.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating drugs to biotinylated compounds.
Diagnostic Imaging: Used in diagnostic imaging techniques to label and detect specific biomolecules.
Industry:
Biotechnology: Used in the production of biotinylated proteins and peptides for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by forming stable amide bonds with primary amines present in proteins and other biomolecules. The biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling detection and purification of labeled biomolecules. The dithiopropionamido group provides additional stability and reactivity, allowing for further modifications and interactions.
Comparison with Similar Compounds
Bis(sulfosuccinimidyl)suberate (BS3): A similar crosslinking agent used for protein-protein interactions.
Disuccinimidyl suberate (DSS): Another crosslinking agent with similar properties but less water solubility.
Uniqueness:
Water Solubility: The bis-N-sulfosuccinimidyl ester disodium salt form of the compound is highly water-soluble, making it suitable for aqueous reactions.
Biotinylation: The presence of the biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling easy detection and purification.
This compound’s unique combination of water solubility, biotinylation, and crosslinking capabilities makes it a valuable tool in biochemical and molecular biology research.
Properties
Molecular Formula |
C30H38N8Na2O19S5 |
|---|---|
Molecular Weight |
1021.0 g/mol |
IUPAC Name |
disodium;1-[2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[2-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C30H40N8O19S5.2Na/c39-18(4-2-1-3-15-24-14(13-58-15)34-30(49)36-24)31-6-8-60-59-7-5-19(40)35-25(26(45)32-11-22(43)56-37-20(41)9-16(28(37)47)61(50,51)52)27(46)33-12-23(44)57-38-21(42)10-17(29(38)48)62(53,54)55;;/h14-17,24-25H,1-13H2,(H,31,39)(H,32,45)(H,33,46)(H,35,40)(H2,34,36,49)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t14-,15-,16?,17?,24-,25?;;/m0../s1 |
InChI Key |
MRMPCQGYPRRPOS-CRHDPKNCSA-L |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CNC(=O)C(C(=O)NCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


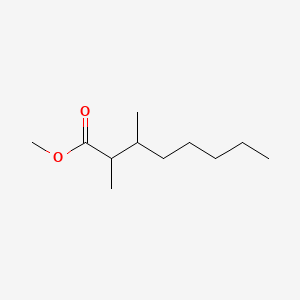
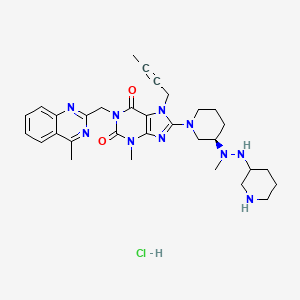
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
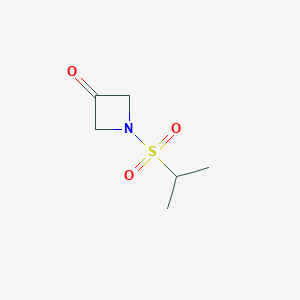
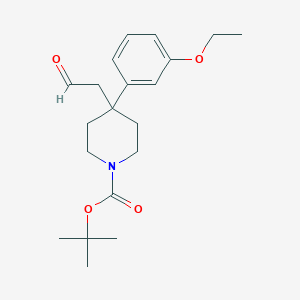
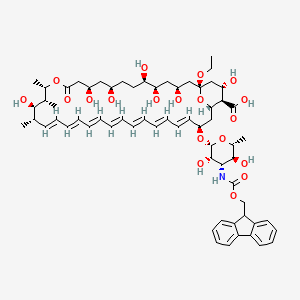
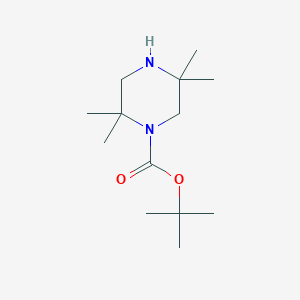
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
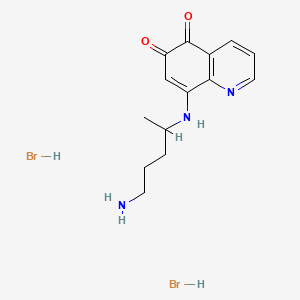

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
